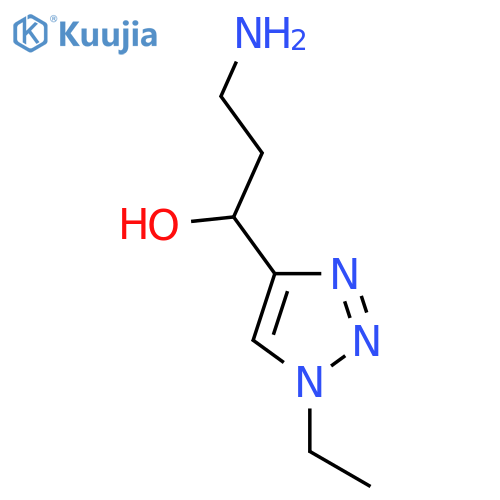Cas no 1785387-18-9 (1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

1785387-18-9 structure
商品名:1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-
1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-
- EN300-683976
- 1785387-18-9
- 3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
-
- インチ: 1S/C7H14N4O/c1-2-11-5-6(9-10-11)7(12)3-4-8/h5,7,12H,2-4,8H2,1H3
- InChIKey: GDRJYSIYBFREAG-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN(CC)N=N1)CCN
計算された属性
- せいみつぶんしりょう: 170.11676108g/mol
- どういたいしつりょう: 170.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 77Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 364.7±52.0 °C(Predicted)
- 酸性度係数(pKa): 12.83±0.20(Predicted)
1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683976-1.0g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-683976-0.05g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.05g |
$1020.0 | 2023-03-10 | ||
| Enamine | EN300-683976-10.0g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 10.0g |
$5221.0 | 2023-03-10 | ||
| Enamine | EN300-683976-2.5g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 2.5g |
$2379.0 | 2023-03-10 | ||
| Enamine | EN300-683976-0.25g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.25g |
$1117.0 | 2023-03-10 | ||
| Enamine | EN300-683976-0.5g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.5g |
$1165.0 | 2023-03-10 | ||
| Enamine | EN300-683976-0.1g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.1g |
$1068.0 | 2023-03-10 | ||
| Enamine | EN300-683976-5.0g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 5.0g |
$3520.0 | 2023-03-10 |
1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
1785387-18-9 (1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
